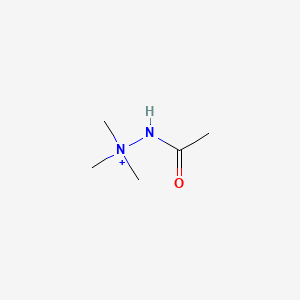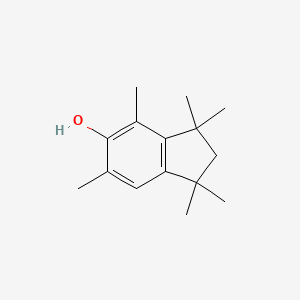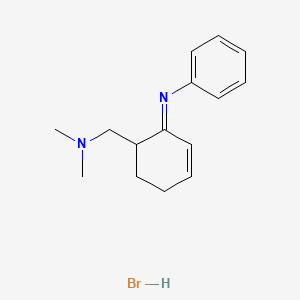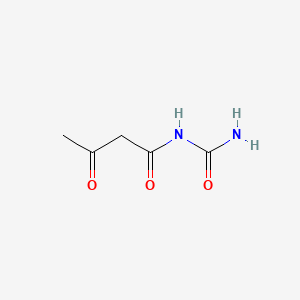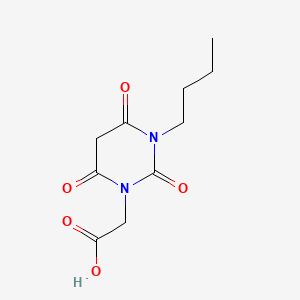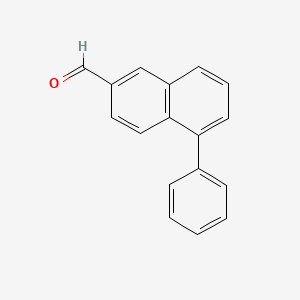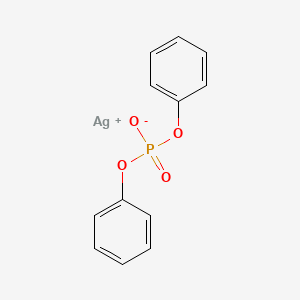![molecular formula C10H14O2 B13754981 2-[(3-Methylphenyl)methoxy]ethanol CAS No. 34135-75-6](/img/structure/B13754981.png)
2-[(3-Methylphenyl)methoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylphenyl)methoxy]ethanol is an organic compound with the molecular formula C10H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to an ethanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)methoxy]ethanol typically involves the reaction of 3-methylphenol (m-cresol) with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of continuous reactors and efficient separation techniques to isolate the compound from the reaction mixture.
化学反応の分析
Types of Reactions
2-[(3-Methylphenyl)methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylmethanol or 3-methylcyclohexanol.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
2-[(3-Methylphenyl)methoxy]ethanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(3-Methylphenyl)methoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: An organic compound with similar structural features but different functional groups.
3-Methylphenol: A precursor in the synthesis of 2-[(3-Methylphenyl)methoxy]ethanol.
Ethylene Glycol Monomethyl Ether: Another compound with similar applications in industry and research.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
34135-75-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
2-[(3-methylphenyl)methoxy]ethanol |
InChI |
InChI=1S/C10H14O2/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3 |
InChIキー |
KFWMFWPJZPGWEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


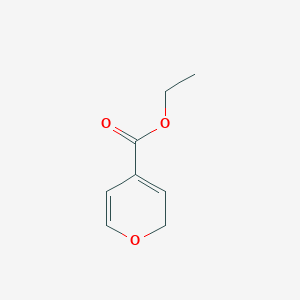
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
